![molecular formula C13H21BO4 B1471135 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid CAS No. 1447763-50-9](/img/structure/B1471135.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid
Overview
Description
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, is a boronic acid derivative . It’s often used in borylation reactions, where it can form pinacol benzyl boronate when reacting with alkylbenzenes in the presence of a palladium catalyst . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Structure Analysis
The molecular structure of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, has been determined . Its empirical formula is C6H13BO2 and its molecular weight is 127.98 .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in several types of reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .
Scientific Research Applications
Borylation Reactions
This compound is used in borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate, especially in the presence of a palladium catalyst .
Hydroboration
It serves as a reagent for hydroboration of alkyl or aryl alkynes and alkenes, often facilitated by transition metal catalysts .
Suzuki Coupling Reactions
The compound is involved in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds in organic synthesis .
Esterification and Derivatization
It is used in esterification processes and the derivatization of compounds such as polyvinylamine .
Synthesis of Isotopically Labeled Compounds
Researchers utilize this compound for the synthesis of isotopically labeled mercury, which is crucial for tracing and studying mercury’s behavior in various systems .
Functionalization for Detection Applications
The compound aids in the functionalization of materials like poly-SiNW for the detection of biomolecules such as dopamine .
Organic Synthesis
It has important applications in organic synthesis, providing a route to various organic compounds .
Sensing Applications
Boronic acids derived from this compound are used in sensing applications due to their interactions with cis-diols and their selectivity towards specific analytes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h7,9H,5-6,8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVALPBGGKJPQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.